5-(4-Chlorobutyl)-1H-tetrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorobutyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c6-4-2-1-3-5-7-9-10-8-5/h1-4H2,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYAIFEVQSAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Tetrazole Heterocycles in Contemporary Chemical Synthesis
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. thieme-connect.com This unique structure imparts a set of properties that make them highly valuable in various scientific domains, including medicinal chemistry, coordination chemistry, and materials science. researchgate.netthieme-connect.com The tetrazole ring is planar, aromatic, and possesses a high nitrogen content, contributing to its chemical stability over a wide pH range and resistance to various oxidizing and reducing agents. thieme-connect.com
A key feature of the 1H-tetrazole moiety, particularly when substituted at the 5-position, is its role as a bioisostere for the carboxylic acid group. thieme-connect.comresearchgate.net It shares a similar acidity and spatial arrangement but offers advantages such as increased lipophilicity and improved metabolic stability, making it a highly attractive surrogate in drug design. researchgate.net
The synthesis of 5-substituted-1H-tetrazoles has been a subject of intense investigation for decades. thieme-connect.com The most common method involves the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), typically sodium azide. scielo.br Research has led to numerous procedural modifications to handle challenges such as the use of strong acids, long reaction times, or the generation of hazardous hydrazoic acid. scielo.bracademie-sciences.fr Modern approaches often employ microwave irradiation, various metal catalysts, or nanoparticle-based systems to improve reaction efficiency, safety, and yield. thieme-connect.comthieme-connect.com
Significance of 5 4 Chlorobutyl 1h Tetrazole As a Key Synthetic Intermediate
The importance of 5-(4-Chlorobutyl)-1H-tetrazole lies primarily in its function as a versatile synthetic intermediate. The chlorobutyl side chain provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the tetrazole core into larger, more complex molecular architectures. While the parent 1H-tetrazole is the foundational structure, its N-substituted derivatives are frequently the key players in multi-step syntheses.
The synthesis of this key intermediate has been optimized through various patented methods, highlighting its industrial relevance. These methods often involve a two-step process: first, the formation of an amide, followed by cyclization to form the tetrazole ring. google.comgoogle.com
Table 1: Representative Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
| Step | Starting Materials | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 5-Chlorovaleronitrile (B1664646), Cyclohexanol (B46403) | Concentrated Sulfuric Acid | 5-55°C, 1-6 hours | 5-Chloro-N-cyclohexyl valeramide |
This table presents a generalized synthesis pathway based on described methods. google.comgoogle.comchemicalbook.com
The physical and chemical properties of this important derivative are well-documented, reflecting its status as a stable, isolable intermediate.
Table 2: Physicochemical Properties of 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
| Property | Value |
|---|---|
| CAS Number | 73963-42-5 |
| Molecular Formula | C11H19ClN4 |
| Molecular Weight | 242.75 g/mol |
| Appearance | White to yellowish solid/powder |
| Melting Point | 49-52°C |
| Boiling Point | 425.2°C at 760 mmHg |
| Density | 1.29 g/cm³ |
Data compiled from multiple sources. tengarden.comalfachemch.comalfachemch.comchemdad.comchemicalbook.com
Beyond its role in Cilostazol (B1669032) synthesis, the this compound scaffold appears in patents for other potential therapeutic agents, such as novel imidazole (B134444) derivatives designed as aldosterone (B195564) synthase and aromatase inhibitors. google.com This underscores its versatility as a building block for creating diverse molecular structures with potential biological activity.
Research Trajectories and Academic Relevance of Functionalized Tetrazoles
Strategies for Tetrazole Ring Formation and Functionalization
The formation of the tetrazole ring is the cornerstone of synthesizing this compound derivatives. Various synthetic routes have been established, ranging from classical cycloaddition reactions to modern multicomponent strategies. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
1,3-Dipolar Cycloaddition Reactions in Tetrazole Synthesis
One of the most fundamental and widely employed methods for constructing the tetrazole ring is the 1,3-dipolar cycloaddition reaction. thieme-connect.com This approach typically involves the reaction of a nitrile with an azide (B81097) source, providing a direct and efficient pathway to 5-substituted-1H-tetrazoles. scielo.br
The [3+2] cycloaddition of nitriles with azides is a cornerstone in the synthesis of 5-substituted-1H-tetrazoles. academie-sciences.fr This reaction can be facilitated by various catalysts and reaction conditions to improve yields and reaction times. organic-chemistry.org For the synthesis of this compound derivatives, the starting nitrile would be 5-chlorovaleronitrile (B1664646).
A common approach involves the use of sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, which activates the nitrile group towards nucleophilic attack by the azide. scielo.br The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Isopropanol | Reflux | 3-10 min | High | organic-chemistry.org |
| AlCl₃ | DMF | 120 | 12 | Good | google.com |
| CuSO₄·5H₂O | DMSO | 120 | 0.5-5 | High | academie-sciences.fr |
| PbCl₂ | DMF | 120 | 8 | 81 | organic-chemistry.org |
This table presents general conditions for nitrile-azide cycloadditions and may not be specific to this compound.
In a patented industrial synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, 5-chlorovaleronitrile is first reacted with cyclohexanol (B46403) in the presence of concentrated sulfuric acid to form 5-chloro-N-cyclohexyl valeramide. google.comresearchgate.net This intermediate is then treated with phosphorus pentachloride and subsequently with an azide source like trimethylsilyl (B98337) azide to yield the final product. google.comresearchgate.net
The concept of "click" chemistry, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, is highly applicable to tetrazole synthesis. The nitrile-azide cycloaddition is often considered a "click" reaction due to its efficiency and reliability. researchgate.net
Modern "click" chemistry approaches to tetrazole synthesis often employ copper catalysts to facilitate the cycloaddition under mild conditions. google.com For instance, a one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide source ([bmim]N₃) catalyzed by copper acetate (B1210297) has been developed for the synthesis of 5-substituted 1H-tetrazoles. google.comnih.gov This method avoids the direct handling of potentially hazardous metal azides and can be applied to a wide range of aldehydes. google.com While not specifically demonstrated for this compound, this approach could theoretically be adapted using 5-chloropentanal (B1584631) as the starting aldehyde.
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Cu(OAc)₂ | [bmim]N₃ | DMF | 120 | 12 | Excellent | google.com |
| CuSO₄·5H₂O | Sodium Azide | DMSO | 110 | - | Good to Excellent | researchgate.net |
This table illustrates examples of "click" chemistry approaches for the synthesis of 5-substituted-1H-tetrazoles.
Nitrile-Azide Cycloaddition Methodologies
Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules like tetrazole derivatives. scielo.org.mx
The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that can be adapted for the synthesis of 1,5-disubstituted tetrazoles. In the Ugi-azide variation, a ketone or aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl azide) react to form a tetrazole derivative. beilstein-journals.org This reaction is highly valued for its ability to generate diverse libraries of compounds from readily available starting materials. core.ac.uk
The reaction mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the azide to form the tetrazole ring. beilstein-journals.org This methodology could be applied to the synthesis of this compound derivatives by using 5-chloropentanal as the aldehyde component.
| Aldehyde | Amine | Isocyanide | Azide Source | Solvent | Temperature | Yield | Reference |
| Various | Various | Various | TMSN₃ | Methanol | Room Temp | Moderate to Good | beilstein-journals.org |
| Formaldehyde | Hydroxylamines | Cyclohexyl isocyanide | HN₃ | - | Mild | - | scielo.org.mx |
This table provides a general overview of the Ugi-azide reaction for the synthesis of 1,5-disubstituted tetrazoles.
The Passerini three-component reaction (Passerini-3CR) typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. A modification of this reaction, the Passerini-tetrazole reaction, utilizes an azide source in place of the carboxylic acid to generate 5-(α-hydroxyalkyl)-1-substituted tetrazoles. rsc.orgnih.govresearchgate.net
This reaction can be a valuable tool for creating tetrazole building blocks with a hydroxyl functionality, which can be further modified. For example, an aldehyde can react with an isocyanide and trimethylsilyl azide, often under sonication, to produce the corresponding α-hydroxy tetrazole derivative in good yield. rsc.orgnih.govresearchgate.net While direct synthesis of this compound via this method is not straightforward, it offers a route to functionalized precursors.
| Aldehyde/Ketone | Isocyanide | Azide Source | Solvent | Conditions | Yield | Reference |
| Various | Various | TMSN₃ | Methanol:Water (1:1) | Sonication | Good to Excellent | rsc.orgnih.govresearchgate.net |
| Various | Various | HN₃/Al(N₃)₃ | - | - | Low | researchgate.net |
This table summarizes the conditions for the Passerini-tetrazole reaction.
Ugi-Type Reactions for Tetrazole Synthesis
Schmidt Reaction Pathways to Tetrazoles
The Schmidt reaction, traditionally used for converting ketones into amides or lactams, also provides a pathway for tetrazole synthesis. beilstein-journals.org When a ketone reacts with hydrazoic acid, an azidohydrin intermediate is formed. This intermediate can then follow one of two pathways. While one path leads to the expected amide or lactam, the other results in the formation of a tetrazole. beilstein-journals.org
The mechanism for tetrazole formation involves the reaction of an additional hydrazoic acid molecule with a nitrilium ion intermediate, which is formed during the course of the Schmidt reaction. stackexchange.com Although the formation of amides is often the major product, the reaction conditions can be controlled to favor the synthesis of tetrazoles. stackexchange.com The use of trimethylsilyl azide (TMSN₃) as a safer alternative to the highly toxic and explosive hydrazoic acid has been explored, leading to good yields of fused tetrazoles under mild conditions. beilstein-journals.org
Precursor Synthesis and Halogenated Butyl Chain Integration
The construction of this compound derivatives often involves the synthesis of key precursors and the subsequent integration of the halogenated butyl chain with the tetrazole ring.
A crucial intermediate in the synthesis of certain this compound derivatives is N-cyclohexyl-5-chloropentanamide. prepchem.comlookchem.com This compound is typically synthesized through the reaction of 5-chlorovaleryl chloride with cyclohexylamine (B46788). prepchem.com In a common procedure, a solution of 5-chlorovaleryl chloride in a solvent like dichloromethane (B109758) is treated with cyclohexylamine in the presence of a base such as triethylamine (B128534) at a reduced temperature. prepchem.com
Another synthetic route involves the reaction of 5-chlorovaleronitrile with cyclohexanol, catalyzed by concentrated sulfuric acid. google.comgoogle.comgoogle.com The reaction conditions, including the molar ratios of reactants and the temperature, are optimized to achieve a high yield of the desired amide. google.comgoogle.comgoogle.com
Table 1: Synthesis of N-Cyclohexyl-5-chloropentanamide
| Starting Materials | Reagents | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|
| 5-chlorovaleryl chloride, Cyclohexylamine | Triethylamine | Dichloromethane | 0°C | N-Cyclohexyl-5-chloropentanamide | prepchem.com |
The formation of the tetrazole ring attached to the chlorobutyl chain is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. thieme-connect.comnih.gov A prevalent method involves treating the N-cyclohexyl-5-chloropentanamide intermediate with phosphorus pentachloride to form an imidoyl chloride, which then reacts with an azide source like trimethylsilyl azide (TMSN₃) to yield the tetrazole. chemicalbook.comvulcanchem.com This reaction is often carried out in a solvent such as toluene (B28343) at room temperature. chemicalbook.com
The use of trimethylsilyl azide is favored as a safer alternative to hydrazoic acid. google.com The reaction mixture is typically stirred for several hours to ensure the completion of the cyclization. chemicalbook.com The final product, such as 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, can be isolated with a high yield after aqueous workup and removal of the solvent. chemicalbook.com
Table 2: Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| N-(5-chloro-n-pentanoyl)cyclohexylamine | 1. Phosphorus pentachloride2. Trimethylsilyl azide | Toluene | Room temperature, ~19 hours | 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole | ~93% | chemicalbook.com |
Synthesis of N-Cyclohexyl-5-chloropentanamide Intermediates
Catalytic Methodologies in Tetrazole Synthesis
Catalysis plays a significant role in improving the efficiency and safety of tetrazole synthesis. Both heterogeneous and homogeneous catalysts have been developed to facilitate the [3+2] cycloaddition of nitriles and azides. nih.gov
Heterogeneous catalysts offer advantages such as easy separation from the reaction mixture and potential for recycling. ajol.infonih.gov Various solid catalysts have been shown to be effective in the synthesis of 5-substituted 1H-tetrazoles. For instance, mesoporous ZnS nanospheres and mesoporous AlPO₄ have demonstrated high catalytic activity and provided excellent yields of tetrazoles from the reaction of nitriles and sodium azide. rsc.orgoup.com
Other notable heterogeneous catalysts include nano-TiCl₄·SiO₂, which is a solid Lewis acid catalyst that can be recovered and reused. thieme-connect.comajol.info Similarly, catalysts like zeolite, sulfated zirconia, and tungstates have been employed for the synthesis of 5-substituted 1H-tetrazoles. ajol.info These catalysts promote the reaction under various conditions, sometimes even in the absence of a solvent. thieme-connect.com
Table 3: Examples of Heterogeneous Catalysts in Tetrazole Synthesis
| Catalyst | Substrates | Conditions | Yield | Ref |
|---|---|---|---|---|
| Mesoporous ZnS nanospheres | Various nitriles, Sodium azide | - | Excellent | rsc.org |
| Mesoporous AlPO₄ | Various nitriles, Sodium azide | - | 91-98% | oup.com |
| Nano-TiCl₄·SiO₂ | Nitriles, Sodium azide | DMF, reflux | Good | thieme-connect.comajol.info |
Lewis acids are widely used to catalyze the [3+2] cycloaddition reaction by activating the nitrile substrate. organic-chemistry.org Both homogeneous and heterogeneous Lewis acid catalysts have been successfully employed. Soluble Lewis acids such as zinc salts (e.g., ZnCl₂, ZnBr₂) have been reported to effectively catalyze the reaction of nitriles with sodium azide in water or other solvents. organic-chemistry.org
Antimony trioxide (Sb₂O₃) has also been identified as an efficient Lewis acid catalyst for the synthesis of 5-substituted 1H-tetrazoles. tandfonline.com Insoluble Lewis acids, such as polystyrene-bound AlCl₃, have been developed to facilitate easier product isolation and catalyst recycling. nih.gov These catalysts have shown to be effective under solvent-free conditions, although sometimes requiring elevated temperatures. nih.gov The choice of Lewis acid can significantly influence the reaction rate and yield. organic-chemistry.orgnih.gov
Table 4: Examples of Lewis Acid Catalysts in Tetrazole Synthesis
| Catalyst | Substrates | Conditions | Ref |
|---|---|---|---|
| Zinc salts (e.g., ZnCl₂, ZnBr₂) | Nitriles, Sodium azide | Water or other solvents | organic-chemistry.org |
| Antimony trioxide (Sb₂O₃) | Organic nitriles, Sodium azide | 120-130°C | tandfonline.com |
| Polystyrene-bound AlCl₃ | Benzonitrile, Trimethylsilyl azide | Solvent-free, 160°C | nih.gov |
Phase Transfer Catalysis in Tetrazole Derivative Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique employed in organic synthesis to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.orgprinceton.edu This methodology is particularly advantageous for the synthesis of tetrazole derivatives, as it can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. acsgcipr.org The core principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactive anion from the aqueous phase into the organic phase where it can react with the substrate. crdeepjournal.org
In the context of tetrazole synthesis, PTC has been effectively used for various transformations. One notable application is in the alkylation of the tetrazole ring. For instance, the synthesis of cilostazol involves the alkylation of 6-hydroxy-3,4-dihydroquinolinone with a 5-(4-halobutyl)-1-cyclohexyl-1H-tetrazole in a biphasic system. googleapis.com This process utilizes a trialkyl ammonium phase transfer catalyst to shuttle the phenoxide ion from the aqueous phase to the organic phase for the reaction. googleapis.com Preferred catalysts for such reactions include Aliquat® 336, tetrabutylammonium (B224687) bromide (TBAB), and benzyltriethylammonium bromide (TEBA). googleapis.com
Furthermore, PTC is instrumental in the [2+3] polar cycloaddition reaction to form the tetrazole ring itself. An efficient method for preparing 5-alkylthiotetrazoles involves the transformation of alkyl halides into thiocyanates, which then react with an azide under phase transfer catalytic conditions to yield the corresponding tetrazole. tandfonline.com Similarly, N-functionalized pyrazole (B372694) derivatives have been converted to their tetrazole counterparts using tetraethylammonium (B1195904) bromide (TEAB) as a phase transfer catalyst in the presence of sodium azide. mdpi.com
The effectiveness of PTC is influenced by several factors, including the structure of the catalyst and the reaction medium. The organophilicity of the quaternary ammonium salt, determined by the total number of carbons in its alkyl chains, affects its concentration in the organic phase and thereby the reaction rate. acsgcipr.org Stirring speed is also critical as it impacts the interfacial area between the phases, which is crucial for the transfer step. princeton.edu
Table 1: Examples of Phase Transfer Catalysis in Tetrazole Synthesis This table is interactive. You can sort and filter the data.
| Catalyst | Substrate(s) | Reaction Type | Solvent System | Source(s) |
|---|---|---|---|---|
| Trialkyl ammonium salt (e.g., Aliquat® 336) | 6-hydroxy-3,4-dihydroquinolinone, 5-(4-halobutyl)-1-cyclohexyl-1H-tetrazole | N-Alkylation | Water / Water-immiscible organic solvent | googleapis.com |
| Tetraethylammonium bromide (TEAB) | N-functionalized pyrazole-carbonitrile, Sodium azide | Cycloaddition | Dimethylformamide (DMF) | mdpi.com |
| Trioctylmethylammonium chloride (Aliquat 336) | Alkyl/Aryl halides, Sodium thiocyanate, Sodium azide | Thiocyanate formation & Cycloaddition | Not specified | tandfonline.com |
| Tetrabutylammonium bromide (TBAB) | 5-phenyltetrazole, Methyl iodide | N-Alkylation | Dichloromethane / Aqueous NaOH | srce.hr |
| Tetraalkylammonium salt | Organonitrile, Sodium azide, Trialkylammonium chloride | Cycloaddition | Non-polar aromatic solvents | acs.org |
Reaction Optimization and Selectivity Control in Chlorobutyl Tetrazole Synthesis
Optimizing reaction conditions and controlling selectivity are paramount for the efficient and targeted synthesis of chlorobutyl tetrazole derivatives. This involves careful management of reaction parameters to favor the formation of the desired isomer and maximize the product yield.
Regioselective Synthesis of 1,5-Disubstituted Tetrazoles
The alkylation of 5-substituted-1H-tetrazoles can result in two possible regioisomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. jst.go.jp While many traditional alkylation methods favor the 2,5-isomer, specific strategies have been developed to achieve regioselectivity for the 1,5-disubstituted product. organic-chemistry.orgnih.govacs.orgrsc.org
Synthesizing 1,5-disubstituted tetrazoles often requires approaches other than direct SN2 alkylation. jst.go.jp Multicomponent reactions are a particularly effective strategy. A microwave-accelerated, one-pot reaction involving an amine, a carboxylic acid derivative, and an azide source provides versatile access to the 1,5-tetrazole scaffold. researchgate.net Similarly, the Ugi-azide four-component reaction, which combines an aldehyde, an amine, an isocyanide, and trimethylsilyl azide, can produce 1,5-disubstituted tetrazoles. mdpi.com Another method involves the reaction of secondary amides with sodium azide and phosphorus oxychloride, which can be optimized to selectively yield 1,5-disubstituted tetrazoles. researchgate.net
Palladium-catalyzed cross-coupling reactions also offer a robust route. For instance, the direct C-H arylation of 1-substituted tetrazoles with aryl iodides can be used to synthesize 5-aryl-1-substituted tetrazoles. nih.gov This method was employed to create a series of 1,5-diaryl substituted tetrazoles, starting from 1-aryl substituted tetrazoles which were then coupled with various aryl iodides or arylboronic acids (Suzuki coupling). nih.gov
The choice of synthetic route and reaction conditions is crucial for controlling the regiochemical outcome. Steric factors can play a significant role in determining the ratio of isomers formed. nanomedicine-rj.com For example, in some cases, the less sterically hindered 2,5-disubstituted derivative is the exclusive product. nanomedicine-rj.com
Table 2: Methodologies for Regioselective Synthesis of Disubstituted Tetrazoles This table is interactive. You can sort and filter the data.
| Method | Key Reagents | Predominant Isomer | Notes | Source(s) |
|---|---|---|---|---|
| Diazotization of Aliphatic Amines | 5-substituted 1H-tetrazole, Aliphatic amine, Organic nitrite | 2,5-disubstituted | 1,5-isomer often formed as a minor product. nih.govrsc.org | organic-chemistry.orgnih.govacs.org |
| Cobalt-Catalyzed Hydroamination | 5-substituted tetrazole, Nonactivated olefin, Cobalt catalyst | 2,5-disubstituted | Exclusively forms the 2,5-isomer with no 1,5-isomer detected. jst.go.jp | jst.go.jp |
| Multicomponent Reaction (Microwave) | Amine, Carboxylic acid derivative, Azide source | 1,5-disubstituted | Versatile method for various 1,5-disubstituted tetrazoles. researchgate.net | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | 1-substituted tetrazole, Aryl iodide or Arylboronic acid, Pd catalyst | 1,5-disubstituted | Effective for synthesizing 1,5-diaryl tetrazoles. nih.gov | nih.gov |
| Ugi-Azide Four-Component Reaction | Aldehyde, Amine, Isocyanide, Trimethylsilyl azide | 1,5-disubstituted | A green chemistry approach in aqueous micelles. mdpi.com | mdpi.com |
Impact of Reaction Conditions on Reaction Outcomes and Yields
The synthesis of this compound derivatives is highly sensitive to reaction conditions, where factors such as temperature, solvent, catalyst concentration, and reactant molar ratios significantly influence the yield and purity of the final product.
A common route to N-substituted 5-(4-chlorobutyl)-1H-tetrazoles begins with 5-chlorovaleronitrile. In one patented method for N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, 5-chlorovaleronitrile is first reacted with cyclohexanol in the presence of concentrated sulfuric acid. google.comgoogle.com The temperature during this step is critical; if it exceeds 50°C, the nitrile group is susceptible to hydrolysis, whereas temperatures below 5°C result in a slow reaction rate. google.com A preferred method involves a gradual temperature increase from 5°C to 25-30°C. google.comgoogle.com The molar ratio of 5-chlorovaleronitrile to sulfuric acid is also optimized, typically between 1:4 and 1:12. google.com The resulting 5-chloro-N-cyclohexyl valeramide is then treated with phosphorus pentachloride and an azide cyclization reagent (like trimethylsilyl azide) at temperatures ranging from 0°C to 80°C to form the tetrazole ring. google.com
In the [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted 1H-tetrazoles, the choice of solvent and catalyst loading is crucial. Studies have shown that dimethylformamide (DMF) is often the most effective solvent, yielding better results than polar protic solvents like ethanol, or other solvents like toluene, THF, and water. academie-sciences.fr In one optimization study, the best yield (81%) was achieved using 10 mol% of PbCl₂ as a catalyst in DMF at 120°C. academie-sciences.fr Increasing the catalyst concentration beyond this point did not significantly improve the yield. academie-sciences.fr Similarly, another study using CuO nanoparticles as a catalyst found that DMF under microwave irradiation for a short period (15 minutes) gave a 99% yield, demonstrating a significant improvement over conventional heating. researchgate.net The absence of a catalyst often results in no product formation, highlighting its essential role. academie-sciences.frresearchgate.net
Table 3: Optimization of Reaction Conditions for Tetrazole Synthesis This table is interactive. You can sort and filter the data.
| Reaction | Variable Parameter | Condition | Outcome (Yield %) | Source(s) |
|---|---|---|---|---|
| 5-phenyl-1H-tetrazole synthesis from benzonitrile | Catalyst (PbCl₂) Loading | 0 mol% | No reaction | academie-sciences.fr |
| 5 mol% | 40% | academie-sciences.fr | ||
| 10 mol% | 81% | academie-sciences.fr | ||
| 15 mol% | 82% | academie-sciences.fr | ||
| Solvent (with 10 mol% PbCl₂) | DMF | 81% | academie-sciences.fr | |
| DMSO | Moderate | academie-sciences.fr | ||
| Ethanol | 15% | academie-sciences.fr | ||
| Toluene | 28% | academie-sciences.fr | ||
| Water | No product | academie-sciences.fr | ||
| Temperature (in DMF) | 80°C | 45% | academie-sciences.fr | |
| 100°C | 60% | academie-sciences.fr | ||
| 120°C | 81% | academie-sciences.fr | ||
| 130°C | 81% | academie-sciences.fr | ||
| N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis from 5-chlorovaleronitrile | Temperature (H₂SO₄ catalysis) | < 5°C | Slow reaction | google.com |
| > 50°C | Nitrile hydrolysis | google.com | ||
| 5°C to 30°C (gradual) | Preferred condition | google.comgoogle.com |
Reactivity Profiles of the 4-Chlorobutyl Moiety
The 4-chlorobutyl group attached to the tetrazole ring primarily undergoes reactions typical of alkyl halides, with the chlorine atom serving as a leaving group.
Nucleophilic Substitution Reactions at the Chlorobutyl Group
The electron-withdrawing nature of the tetrazole ring can influence the reactivity of the chlorobutyl chain, but nucleophilic substitution remains a primary pathway for its transformation.
The chlorine atom can be displaced by various amino nucleophiles to introduce nitrogen-containing functional groups. This is a key step in the synthesis of various derivatives. For instance, the amine group of a substituted compound can react with the chlorobutyl moiety, leading to the formation of a new carbon-nitrogen bond. These reactions can be carried out under various conditions, often involving a base to neutralize the hydrogen chloride formed during the reaction. evitachem.com
The chlorobutyl group is susceptible to substitution by other nucleophiles like azide and nitrile ions. evitachem.com The introduction of an azide group creates a precursor for further functionalities, such as amines via reduction or triazoles via cycloaddition reactions. The incorporation of a nitrile group introduces a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. These reactions typically proceed via an SN2 mechanism. evitachem.com
Amination Reactions
Consideration of Radical Reaction Potentials
While nucleophilic substitution is the most common reaction pathway, the potential for radical reactions exists. libretexts.org Under specific conditions, such as the presence of radical initiators or photolysis, the carbon-chlorine bond could undergo homolytic cleavage to generate a carbon-centered radical. This radical could then participate in various transformations, including cyclization or addition to unsaturated systems. libretexts.org
Transformations of the Tetrazole Heterocycle
The tetrazole ring itself is a stable aromatic heterocycle but can undergo specific transformations under certain conditions. mdpi.com
Oxidation and Reduction Chemistry of the Tetrazole Ring
The tetrazole ring is generally resistant to oxidation. However, under harsh oxidative conditions, degradation of the ring can occur.
Conversely, the tetrazole ring can be subject to reduction. Catalytic hydrogenation can lead to the reduction of the ring, though this often requires forcing conditions. The specific products of reduction can vary depending on the catalyst and reaction conditions used. Photochemical decomposition of tetrazole derivatives can also lead to cleavage of the ring, resulting in a variety of photoproducts. mdpi.com The substituents on the ring play a significant role in determining the outcome of these photochemical reactions. mdpi.com
Cyclization Reactions for Complex Heterocyclic Structures
The bifunctional nature of this compound, possessing both a nucleophilic tetrazole ring and an electrophilic chlorobutyl chain, presents the potential for intramolecular cyclization reactions. This process can lead to the formation of fused heterocyclic structures. Although specific literature detailing the intramolecular cyclization of this compound is not prevalent, the principle is well-established for similar structures. For instance, analogous compounds with reactive side chains have been shown to undergo intramolecular cyclization. In one such case, the chlorobutyl side-chain of a triazole derivative participated in an intramolecular cyclization, forming a pentacyclic quinolizino[2,3,4-kl]acridine system researchgate.net.
Applying this concept, the terminal chloride of the butyl chain in this compound can be displaced by one of the nitrogen atoms of the tetrazole ring, which would lead to the formation of a fused bicyclic system, such as tetrazolo[1,5-a]piperidine. Such reactions are typically promoted by a base to deprotonate the tetrazole ring, enhancing its nucleophilicity.
Furthermore, tetrazole derivatives are widely used in multicomponent reactions to construct complex heterocycles. For example, 1H-tetrazole-5-amine can react with benzaldehydes and 3-cyanoacetyl indole (B1671886) in a one-pot, three-component reaction to yield tetrazolo[1,5-a]pyrimidine-6-carbonitriles nih.gov. This highlights the versatility of the tetrazole moiety in building intricate molecular architectures.
Table 1: Examples of Cyclization Reactions Involving Tetrazole Derivatives
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | HMTA-BAIL@MIL-101(Cr), 100°C, solvent-free | tetrazolo[1,5-a]pyrimidine-6-carbonitriles | nih.gov |
| 7-substituted-6-aza-8-bromooct-2-enoates | (TMS)₃SiH (Tris(trimethylsilyl)silane) | 2,4-disubstituted piperidines | researchgate.net |
| N-(1-phenylethyl)trichloroacetamides | Cu(I) catalyst | Dihydropyrrol-2-ones | researchgate.net |
Photochemical Transformations and Photolysis Pathways of Tetrazole Derivatives
Tetrazole derivatives are known to exhibit rich and complex photochemistry. researchgate.net Photolysis of the tetrazole ring typically leads to its cleavage and the extrusion of molecular nitrogen (N₂), generating highly reactive intermediates. researchgate.netmdpi.com The specific photoproducts formed depend on the substitution pattern of the tetrazole, the irradiation wavelength, and the reaction medium. mdpi.com
Upon UV irradiation, a primary photochemical process for many tetrazoles is the elimination of N₂. researchgate.netnih.gov For 5-substituted tetrazoles, this can lead to the formation of various species through distinct pathways:
Nitrilimine Formation: Photolysis can generate a nitrilimine intermediate, which is a key species that can undergo further reactions. researchgate.netmdpi.com
Diazirine and Carbodiimide Formation: Unsubstituted tetrazole, upon photolysis, has been shown to yield products including nitrilimine, diazomethane, carbodiimide, and cyanamide. researchgate.netmdpi.com
Cyclization and Rearrangement: In cases where the substituent has a suitable functional group, the photochemically generated intermediate can undergo intramolecular reactions. For example, the photolysis of 5-allyloxy-1-aryl-tetrazoles leads to the formation of N-phenyl-1,3-oxazines through N₂ extrusion followed by cyclization. mdpi.comresearchgate.net
A sequential electrochemical-photochemical process has been used to prepare 1,2,4-triazolo-[4,3-a]pyrazine, where the photochemical excitation of a 2,5-disubstituted tetrazole releases nitrogen gas to produce a short-lived nitrilimine intermediate that rapidly cyclizes. bohrium.com Studies on 5-aminotetrazole (B145819) derivatives have identified a pivotal singlet state imidoylnitrene species as a common intermediate, which can rearrange to a stable carbodiimide.
While specific photolysis studies on this compound are not detailed in the literature, it is expected to follow these general degradation pathways, primarily involving the photo-induced extrusion of N₂ from the tetrazole ring.
Table 2: General Photochemical Transformations of Tetrazole Derivatives
| Tetrazole Derivative Type | Irradiation Conditions | Key Intermediates/Products | Reference |
|---|---|---|---|
| Unsubstituted Tetrazole | 193 nm ArF laser (matrix-isolated) | Nitrilimine, Diazomethane, Carbodiimide, Cyanamide | researchgate.netmdpi.com |
| 5-Allyloxy-1-aryl-tetrazoles | 254 nm low-pressure Hg lamp | 1,3-Oxazines | mdpi.comresearchgate.net |
| 1-Phenyl-4-allyl-tetrazolone | ≥ 235 nm (solid argon matrix) | Diaziridinone, Phenylazide, Allylisocyanate | mdpi.com |
| 2,5-Disubstituted Tetrazoles | UV lamp | Nitrilimine | bohrium.com |
Derivatization Strategies for Advanced Synthetic Applications
N-Functionalization of the Tetrazole Ring
The nitrogen atoms of the 1H-tetrazole ring can be readily functionalized, most commonly through alkylation or arylation. This derivatization is a crucial strategy for modifying the compound's properties and for its use as an intermediate in multi-step syntheses. A prominent example is the N-cyclohexylation of this compound to produce 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. lgcstandards.comtcichemicals.comchemicalbook.com This specific derivative is a key intermediate in the synthesis of the pharmaceutical agent Cilostazol. clockss.orggoogleapis.comjustia.com
The synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole can be achieved through several routes. One common method involves reacting 5-chlorovaleronitrile with cyclohexylamine to form an N-cyclohexyl valeramide intermediate, which is then treated with a cyclization reagent like trimethylsilyl azide or diphenylphosphoryl azide to construct the tetrazole ring. google.comgoogle.com A patent describes a two-stage process where N-(5-chloro-n-pentanoyl)cyclohexylamine is first treated with phosphorus pentachloride and then with trimethylsilyl azide, affording the N-cyclohexyl tetrazole derivative in high yield. chemicalbook.com
General methods for the N-functionalization of tetrazoles include reactions with various alkyl or aryl halides under basic conditions. Catalytic methods, such as the use of Ytterbium triflate (Yb(OTf)₃), have been developed for the synthesis of 1-substituted 1H-tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org
Table 3: Synthesis of N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
| Starting Materials | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 5-chlorovaleronitrile, cyclohexanol | Conc. H₂SO₄, then PCl₅, then azide cyclization reagent | Stepwise reaction, 0-85 °C for cyclization | N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | google.com |
Utilization as Latent Active Esters in Amide Bond Formation
A novel and powerful application of tetrazole derivatives is their use as latent active esters (LAEs) for the synthesis of amide bonds. acs.orgnih.govwhiterose.ac.uk This strategy leverages the unique reactivity of specifically functionalized tetrazoles to generate an active ester in situ without the need for traditional, often problematic, coupling agents. acs.orgnih.gov
The methodology involves N-aryl substituted tetrazoles that bear an ortho-nitro group, such as N-2,4-dinitrophenyltetrazoles. acs.org Upon activation, typically through heating, these tetrazoles undergo a rearrangement. This process generates a highly reactive N-hydroxybenzotriazole (HOBt)-type active ester intermediate. acs.orgresearchgate.net This active ester can then be trapped by an amine nucleophile to form the desired amide bond with high efficiency and yield. nih.gov
This approach offers significant advantages, including a broad substrate scope and high functional group tolerance. nih.gov It has been successfully applied to the synthesis of various pharmaceutical agents and for the N-acylation of resin-bound peptides. acs.orgnih.gov For instance, a model reaction involves heating the N-2,4-dinitrophenyltetrazole substrate, followed by the addition of an amine, leading to the corresponding amide in good to excellent yields. acs.orgresearchgate.net
Table 4: Amide Bond Synthesis using Tetrazole-Based Latent Active Esters
| Tetrazole Substrate | Amine Substrate | Activation/Reaction Conditions | Product Yield | Reference |
|---|---|---|---|---|
| N-2,4-dinitrophenyltetrazole (benzoyl derivative) | Benzylamine | Toluene, 110°C, 2h activation, then amine addition | 76-80% | acs.orgnih.gov |
| N-2,4-dinitrophenyltetrazole (benzoyl derivative) | Piperidine | Toluene, 110°C | 94% | researchgate.net |
| N-2,4-dinitrophenyltetrazole (benzoyl derivative) | Morpholine | Toluene, 110°C | 76% | researchgate.net |
| N-2,4-dinitrophenyltetrazole (benzoyl derivative) | Resin-bound Leucine enkephalin | Activation then coupling | 91% purity | acs.orgnih.gov |
Strategic Derivatization for Analytical Method Enhancement
Derivatization is a key strategy for enhancing the detectability of analytes in analytical techniques like High-Performance Liquid Chromatography (HPLC). journalajacr.comresearchgate.net This process involves chemically modifying a compound to introduce a group, such as a chromophore or fluorophore, that responds strongly to a specific detector (e.g., UV-Visible or Fluorescence). journalajacr.com
For this compound and its derivatives, this strategy is particularly relevant for quality control and impurity profiling in pharmaceutical manufacturing. A validated HPLC/MS limit test method has been developed specifically for the quantification of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which is considered a potential genotoxic impurity in the active pharmaceutical ingredient (API) Cilostazol. researchgate.net This highly sensitive method allows for the detection and quantification of the impurity at very low levels, ensuring the safety and quality of the final drug product. researchgate.net The method uses mass spectrometry (MS) for detection, which provides high specificity and sensitivity without the need for chromophore derivatization. researchgate.net
In a more general sense, if a compound lacks a strong UV-absorbing chromophore, pre-column or post-column derivatization can be employed. journalajacr.com Common derivatizing agents for HPLC-UV detection that target primary or secondary amines (which could be introduced onto the chlorobutyl chain) include 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and benzoyl chloride. journalajacr.comresearchgate.net For fluorescence detection, agents like dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are used. journalajacr.comscience.gov Although no specific literature describes such derivatization for this compound itself, the terminal chloride provides a reactive handle for introducing a functional group that could then be derivatized for enhanced analytical detection.
Table 5: Common Derivatizing Agents for HPLC Analysis
| Derivatizing Agent | Target Functional Group | Detection Method | Reference |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Amines, Phenols | UV-Visible | journalajacr.comresearchgate.net |
| Phenyl isocyanate | Alcohols, Amines | UV-Visible | journalajacr.com |
| Dansyl chloride (DNS-Cl) | Primary/Secondary Amines, Phenols | Fluorescence | journalajacr.comscience.gov |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary/Secondary Amines | Fluorescence | journalajacr.com |
Mechanistic Investigations of 5 4 Chlorobutyl 1h Tetrazole Reactions
Elucidation of Reaction Mechanisms in Tetrazole Formation
The formation of the tetrazole ring is a cornerstone of heterocyclic chemistry. The primary and most direct method involves the [3+2] cycloaddition of an azide (B81097) species with a nitrile. acs.orgacs.org However, the precise mechanism can vary significantly depending on the reactants and conditions employed. acs.org
Multicomponent reactions (MCRs) provide an efficient and convergent pathway for synthesizing complex tetrazole derivatives from three or more starting materials in a single step. rsc.orgnih.gov A prominent example is the Ugi tetrazole reaction, which typically involves an oxo-component, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide, TMSN₃) to produce 1,5-disubstituted tetrazoles. nih.govrsc.org Mechanistic studies have revealed that this reaction can sometimes yield constitutional isomers, where the tetrazole moiety migrates to a different position, referred to as an 'atypical Ugi' product. rsc.org The ratio of the classical to the atypical product is generally independent of the azide source used. rsc.org
Another advanced approach is the electrochemical multicomponent reaction (e-MCR). nih.govrsc.org This method can achieve C–H tetrazolation of alkyl arenes using acetonitrile (B52724) as the nitrile source and azidotrimethylsilane. The proposed mechanism involves the anodic oxidation of the substrate, a process facilitated by solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which stabilizes the intermediate radical cation. nih.gov This circumvents competing pathways such as C-H azidation or acetamidation. nih.govrsc.org For a compound like 5-(4-chlorobutyl)-1H-tetrazole, its synthesis via an MCR would conceptually involve a nitrile precursor, such as 5-chlorovaleronitrile (B1664646), reacting with an azide source and other components depending on the specific MCR protocol. google.comgoogle.com
Density functional theory (DFT) calculations have been employed to probe the mechanisms of tetrazole formation from nitriles and azides. acs.orgcapes.gov.brnih.gov These studies suggest that rather than a simple concerted cycloaddition, the reaction may proceed through a previously unexpected nitrile activation step, leading to an imidoyl azide intermediate which subsequently cyclizes to form the tetrazole ring. capes.gov.brnih.gov The activation barriers for this process are found to correlate strongly with the electron-withdrawing capability of the substituent on the nitrile. acs.orgnih.gov
The Schmidt reaction offers an alternative route to tetrazoles, particularly from ketones. beilstein-journals.orglibretexts.org The reaction involves treating a ketone with hydrazoic acid (HN₃) or a surrogate like TMSN₃ in the presence of a strong acid. beilstein-journals.orgslideshare.netslideshare.net The mechanism initiates with the acid-catalyzed addition of hydrazoic acid to the carbonyl group, forming an azidohydrin intermediate. beilstein-journals.orglibretexts.org
From the azidohydrin, the reaction can proceed via two competing pathways, as illustrated in Figure 2 of one study. beilstein-journals.org One pathway leads to a lactam through a rearrangement similar to the Beckmann rearrangement. The alternative pathway, favored under nonaqueous conditions and with Lewis acids, involves the elimination of water to form a vinylidene azidinium ion, which then undergoes cyclization, proton loss, and rearrangement to yield the fused tetrazole. beilstein-journals.org A significant drawback can be the formation of the lactam as the predominant product. beilstein-journals.org However, using TMSN₃ as the azide source under mild conditions has been shown to produce good yields of the desired tetrazoles. beilstein-journals.org
Detailed Mechanistic Studies of Multicomponent Tetrazole Reactions
Catalysis and Kinetic Studies
Catalysis plays a pivotal role in modulating the rate and selectivity of tetrazole reactions. Kinetic analyses provide quantitative data on reaction rates and the influence of various parameters, such as solvent and substituents.
The tetrazole ring itself can act as a potent catalyst in certain transformations. A well-documented example is its role in phosphomorpholidate coupling reactions for the synthesis of nucleoside diphosphate (B83284) sugars. uni-konstanz.deexlibrisgroup.comacs.org In these reactions, 1H-tetrazole functions as a bifunctional catalyst. acs.orgnih.gov
Mechanistic investigations suggest that 1H-tetrazole acts as both an acid and a nucleophilic catalyst. uni-konstanz.deexlibrisgroup.comacs.org It protonates the nitrogen atom of the phosphomorpholidate, activating it as a leaving group. acs.org Concurrently, the tetrazolide anion acts as a nucleophile, attacking the phosphorus center to form a highly reactive phosphotetrazolide intermediate. acs.orgnih.gov This intermediate is then readily attacked by the sugar 1-phosphate to form the pyrophosphate bond, regenerating the catalyst. acs.org This dual catalytic role explains why tetrazole is a much more effective catalyst than other acids like acetic acid, which has a similar pKa but lacks the nucleophilic character. acs.org Mass spectrometric analysis has provided evidence for the proposed phosphotetrazolide intermediate. acs.org
| Additive | Catalytic Effect | Proposed Role |
|---|---|---|
| 1H-Tetrazole | Strong Acceleration | Acid and Nucleophilic Catalyst acs.org |
| Acetic Acid | Moderate Acceleration | Acid Catalyst acs.org |
| 1,2,4-Triazole | Little Effect | Stronger Nucleophile but Weaker Acid acs.org |
| DMAP Hydrochloride | Inhibition | - uni-konstanz.de |
Kinetic studies are essential for optimizing reaction conditions and understanding mechanistic pathways. The thermal decomposition of tetrazoles, for instance, has been investigated by monitoring the release of nitrogen gas. colab.ws For 2,5-diaryltetrazoles, the reaction was found to be first-order, and analysis of substituent effects suggested an asymmetrical transition state. colab.ws In another study, the kinetics of 5-aminotetrazole (B145819) decomposition were analyzed at high heating rates, revealing two distinct decomposition routes with different activation energies. researchgate.net
The solvent can have a profound impact on reaction rates and equilibria. weebly.com In the formation of tetrazoles, polar aprotic solvents like DMSO can slow down prototropic and acylotropic equilibria. mdpi.com For the thermal ring-opening of tetrazoles, computational studies have shown that electrostatic effects from charged functional groups can significantly lower the activation barrier, an effect that is modulated by solvent polarity. anu.edu.au The barrier reduction is most significant in the gas phase and decreases in polar solvents due to solvent screening. anu.edu.au
Kinetic analysis of photo-triggered cycloadditions between tetrazoles and dipolarophiles has been performed using HPLC to determine second-order rate constants (k₂). nih.gov These studies reveal how substituents on the tetrazole ring influence reactivity.
| Tetrazole Compound | Substituent Type | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Tetrazole 1 | Electron-withdrawing ester | 220 | nih.gov |
| Tetrazole 7 | Electron-withdrawing ester | 350 | nih.gov |
| Tetrazole 6 | Styrenylaryl | ~4000 | nih.gov |
| Tetrazole 8 | Styrenylaryl | ~4000 | nih.gov |
| Tetrazole 9 | Phenylbutadienylaryl | ~4000 | nih.gov |
Nucleophilic Catalysis by Tetrazoles in Coupling Reactions
Stereochemical Outcomes in Tetrazole Chemistry
The stereochemistry of reactions involving tetrazoles is a critical area of investigation, particularly for the synthesis of chiral molecules with defined three-dimensional structures. nih.gov
High diastereoselectivity has been achieved in the alkylation of chiral seven-membered rings fused to a tetrazole. nih.gov The lithiation of these systems followed by reaction with an electrophile proceeds with high stereocontrol, allowing for the construction of quaternary stereocenters. nih.gov Computational studies suggest that torsional effects in the anionic intermediate are responsible for the observed diastereoselectivity, with the electrophile preferentially approaching from the face opposite to a remote substituent on the seven-membered ring. nih.govresearchgate.net
The synthesis of novel chiral organocatalysts incorporating a tetrazole moiety has also been explored. mdpi.comnih.gov For example, an α-tetrazole-substituted 1,1'-binaphthylazepine was synthesized, and its absolute configuration was determined using vibrational circular dichroism (VCD) spectroscopy in conjunction with DFT calculations. mdpi.comnih.gov
Furthermore, the stereochemistry of the tetrazole unit itself can be crucial for biological activity. In studies of insect kinin analogues, where a tetrazole moiety was used as a mimic of a type VI β-turn, different stereochemical variants led to vastly different biological activities. bibliotekanauki.plnih.gov An analogue with an (L-Phe², L-Ala³) configuration acted as a potent agonist in a cricket diuretic bioassay, while the (L-Phe², D-Ala³) variant showed partial antagonist activity. bibliotekanauki.plnih.gov This highlights how the precise spatial arrangement of substituents around the tetrazole core dictates its interaction with biological targets.
Chiral Induction and Retention of Stereochemistry in Tetrazole Synthesis
The synthesis of enantiomerically pure tetrazoles is a significant area of research, driven by their applications in medicinal chemistry and as chiral ligands or organocatalysts. ajgreenchem.comacademie-sciences.fr The primary strategies for achieving stereocontrol involve the use of chiral starting materials, chiral auxiliaries, or, most prominently, asymmetric catalysis.
Retention of Stereochemistry from Chiral Precursors
A direct method for achieving chirality in the final tetrazole product is to start with a chiral precursor and ensure the reaction proceeds without racemization. Research has demonstrated that 5-substituted 1H-tetrazoles can be effectively synthesized from chiral aldoximes. In a study utilizing diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes, various chiral aldoximes were converted to their corresponding aminotetrazoles with almost no loss of stereochemical integrity. organic-chemistry.orgorganic-chemistry.org This high degree of stereoretention indicates that the cycloaddition mechanism does not significantly affect the existing chiral center, offering a reliable pathway to chiral tetrazoles provided the precursor is enantiopure.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including those containing a tetrazole ring. These small organic molecules act as catalysts, creating a chiral environment that directs the stereochemical outcome of the reaction.
One notable advancement is the use of tetrazole derivatives as organocatalysts themselves. For instance, (S)-5-pyrrolidin-2-yltetrazole, an isostere of the well-known catalyst proline, has been developed and benchmarked. cam.ac.uk This catalyst demonstrates several advantages over proline, including better solubility in non-polar organic solvents and faster reaction rates in certain cases. cam.ac.ukmdpi.com It has been successfully employed in a variety of asymmetric transformations, including Mannich-type additions, Michael additions, and the synthesis of complex chiral heterocycles. cam.ac.uk
Further research has led to the development of novel chiral organocatalysts incorporating both a tetrazole moiety and other chiral scaffolds, such as 1,1'-binaphthylazepine. mdpi.com While preliminary tests of a novel α-tetrazole-substituted 1,1′-binaphthylazepine catalyst in the asymmetric intramolecular oxa-Michael cyclization of 2-hydroxy chalcones yielded only moderate enantioselectivity (up to 28%), it highlights the ongoing exploration of new catalytic systems. mdpi.com
A successful one-pot methodology for synthesizing chiral 2-(tetrazol-5-yl)-2H-azirines has been established using organocatalysis. uc.pt This protocol involves the in situ tosylation of β-ketoxime-1H-tetrazoles followed by an asymmetric Neber reaction. The study optimized various reaction parameters, including the choice of chiral organocatalyst, to achieve high yields and enantioselectivities. uc.pt A novel thiourea (B124793) catalyst derived from 6β-aminopenicillanic acid was found to be particularly effective. uc.pt
The data below illustrates the optimization of a model reaction for the synthesis of 3-phenyl-2-(tetrazol-5-yl)-2H-azirine, demonstrating the influence of the catalyst and reaction conditions on the stereochemical outcome.
| Catalyst | Co-base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Quinidine | Cs₂CO₃ | Toluene (B28343) | 65 | 30 |
| Quinidine | K₂CO₃ | Toluene | 60 | 25 |
| Quinine | Cs₂CO₃ | Toluene | 70 | 35 |
| Thiourea 12 | Cs₂CO₃ | Toluene | 87 | 74 (R) |
| 6-APA-derived Thiourea | Cs₂CO₃ | Toluene | 85 | 92 |
Data adapted from a study on the organocatalytic asymmetric Neber reaction. uc.pt
Other Stereoselective Methodologies
Other synthetic strategies have also proven effective. Isocyanide-based multicomponent reactions, such as the Ugi-azide reaction, provide a pathway to tetrazole-derived cyclic amines which can serve as chiral organocatalysts. acs.orgthieme.de These catalysts have been applied effectively in amination reactions, achieving excellent enantiomeric excess (>99% ee). acs.org
Furthermore, the reaction of α,β-epoxy nitriles with trimethylsilyl azide, catalyzed by dibutyltin (B87310) oxide, yields α-hydroxy-β-azido tetrazoles with high levels of regio- and stereoselectivity. rsc.org This method is significant as it proceeds under neutral conditions, making it compatible with substrates containing Lewis basic functional groups. rsc.org
Computational Chemistry and Theoretical Studies of 5 4 Chlorobutyl 1h Tetrazole
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) Applications in Predicting Reactivity
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the geometric, electronic, and reactivity-related properties of tetrazole derivatives. mdpi.comchemicalbook.comresearchgate.net DFT calculations can fully optimize the molecular geometry of 5-(4-chlorobutyl)-1H-tetrazole, predicting bond lengths, bond angles, and dihedral angles.
From the optimized structure, a variety of electronic properties can be calculated to predict reactivity. Key parameters include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between them (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and reactivity. mdpi.com
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN) can be derived from FMO energies. mdpi.com These descriptors are valuable in fields like corrosion inhibition, where they help predict the interaction strength between an inhibitor molecule and a metal surface. chemicalbook.com
Electrostatic Potential (ESP) and Charge Distribution: ESP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atoms of the tetrazole ring would be expected to be nucleophilic sites, while the hydrogen attached to the ring is acidic. lgcstandards.com
| Parameter | Description | Typical Value/Significance for Tetrazoles |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | Indicates electron-donating ability. More negative values suggest lower reactivity as an electron donor. |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | Indicates electron-accepting ability. Less negative (or positive) values suggest lower reactivity as an electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |
| Dipole Moment (µ) | Measure of molecular polarity | High values (e.g., ~5.15 D for parent tetrazole) indicate significant charge separation. lgcstandards.com |
| Fukui Functions | Local reactivity descriptor | Identifies the most electrophilic and nucleophilic sites within the molecule. |
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the complex topographies of chemical reaction potential energy surfaces. This allows researchers to understand reaction mechanisms, predict products, and identify the most efficient reaction conditions.
Simulation of Transition States and Energetically Favorable Routes
To understand how a reaction proceeds from reactant to product, computational methods are used to locate and characterize the transition state (TS)—the highest energy point along the minimum energy pathway. The energy difference between the reactants and the TS is the activation energy (Ea), which determines the reaction rate.
For a molecule like this compound, this approach could be used to study various reactions, such as its synthesis or decomposition. For example, the synthesis of tetrazoles often involves a [2+3] cycloaddition between a nitrile and an azide (B81097). rsc.org Computational modeling can:
Locate the transition state structure for the ring-forming step.
Calculate the activation barrier, indicating how easily the reaction proceeds.
Compare different possible pathways to determine the most energetically favorable route.
Studies on the decomposition of related 5-aminotetrazole (B145819) derivatives have used quantum chemical calculations to support experimentally observed mechanisms, identifying the rate-limiting steps and the products formed, such as 1H-tetrazole and nitrogen gas. researchgate.net
Solvent Effect Assessments via Computational Models (e.g., COSMO-RS)
Reactions are typically run in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects. While simple continuum models treat the solvent as a uniform dielectric, more advanced methods like the CO nductor-like S creening Mo del for R eal S olvents (COSMO-RS) offer a more nuanced and accurate picture.
COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties in liquid mixtures. It is particularly effective for systems where specific interactions like hydrogen bonding are important, which is often the case with tetrazoles. Applications in tetrazole research include:
Predicting Tautomer Equilibria: The stability of tetrazole tautomers is highly dependent on the solvent. COSMO-RS can predict how the equilibrium between the 1H and 2H forms of this compound would shift in different solvents (e.g., water vs. chloroform).
Refining Reaction Energetics: By calculating the free energy of solvation for reactants, transition states, and products, COSMO-RS provides more realistic activation and reaction energies, leading to better agreement with experimental kinetics.
Screening Solvents: The model can be used to computationally screen a large number of solvents to find the optimal one for a specific reaction or separation process, saving significant experimental effort.
Advanced Computational Techniques in Tetrazole Research
Beyond the core methods of DFT and ab initio calculations, a range of other computational techniques are applied to study tetrazoles, often in combination, to address complex chemical problems.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. In tetrazole research, MD has been used to study the binding stability of tetrazole-based inhibitors within the active sites of proteins, such as the SARS-CoV-2 main protease.
Monte Carlo (MC) Simulations: MC methods use random sampling to obtain numerical results. In the context of corrosion science, MC simulations are used to investigate the adsorption of tetrazole inhibitor molecules on metal surfaces, helping to determine the most stable adsorption configurations. mdpi.comchemicalbook.com
Hybrid QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for a small, reactive part of a system (e.g., the tetrazole ring and its reaction partners) with the efficiency of classical molecular mechanics for the larger environment (e.g., a protein or bulk solvent). This approach is ideal for studying enzymatic reactions or interactions in complex biological systems.
Integrated Computational Workflows: Modern research often employs an integrated approach, combining several computational techniques. For example, designing new energetic materials based on tetrazole scaffolds involves DFT calculations for molecular properties and heats of formation, followed by further analysis to predict performance and safety. researchgate.net Similarly, in drug discovery, molecular docking may be used to identify initial candidates, followed by DFT and MD simulations to refine binding affinities and understand interaction stability. mdpi.com
Molecular Dynamics Simulations of Tetrazole Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the conformational flexibility, stability, and interaction dynamics of molecules like this compound.
While specific MD studies on this compound are not widely documented in publicly available literature, the methodology has been applied to other tetrazole-containing compounds to understand their behavior in various environments. For instance, MD simulations have been used to assess the stability of tetrazole derivatives in complex systems, such as their interactions with biological targets. In one study concerning an angiotensin II receptor blocker containing a tetrazole group, MD simulations using force fields like AMBER or GROMACS were employed to evaluate the stability of the compound's binding over trajectories typically spanning 100 nanoseconds. These simulations can reveal the conformational flexibility of substituent groups, such as the biphenyl (B1667301) linkage in that specific case, which is critical for its biological function.
For a molecule like this compound, MD simulations could predict how the chlorobutyl chain folds and interacts with its environment or with the tetrazole ring itself. Such simulations can also be used to understand its interaction with solvents or its potential to permeate cell membranes, a key factor in drug design, by calculating properties like the potential of mean force. The tetrazole ring is known to be a bioisostere of the carboxylic acid group, and MD simulations can help elucidate the similarities and differences in their interaction patterns with target proteins. mdpi.com
The general data and insights that can be obtained from MD simulations on tetrazole derivatives are summarized in the table below.
| Simulation Parameter/Output | Description | Relevance to Tetrazole Derivatives |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Assesses the conformational stability of the tetrazole derivative and its complexes. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule, such as the alkyl chain in this compound. |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the tetrazole derivative and another molecule (e.g., a protein receptor, solvent). | Quantifies the strength of binding and identifies key interacting functional groups. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the solvation shell around the tetrazole derivative and specific hydrogen bonding patterns. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds over the simulation trajectory. | Elucidates the role of the tetrazole nitrogen atoms as hydrogen bond acceptors in molecular interactions. |
Computational Studies of Quantum Spin Systems (if applicable to tetrazole derivatives)
Tetrazole derivatives can act as ligands to coordinate with metal ions, forming coordination networks that may exhibit interesting magnetic properties. Some of these materials behave as quantum spin systems, where the magnetic moments (spins) of the metal centers interact with each other according to the principles of quantum mechanics. arizona.edu Computational studies are essential for understanding and predicting the behavior of these complex systems.
A relevant area of study is in spin-crossover (SCO) compounds, where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or light. researchgate.net Tetrazole-based ligands are effective in creating such SCO networks.
Theoretical investigations into these systems often involve advanced computational methods. For example, in a study on a 1D chain of Fe(II) ions linked by tetrazole-alkane ligands, a combination of quantum Monte Carlo simulations and exact diagonalization studies was used to model the magnetic properties. researchgate.net These calculations suggested the presence of a spin gap in the zero-field condition. researchgate.net The ground-state properties of such models can be examined across the parameter space of exchange interactions, revealing the potential for quantum phase transitions between different magnetic states (e.g., gapped and gapless spin excitations). researchgate.net
The applicability of these studies to this compound lies in its potential to act as a ligand. The nitrogen atoms of the tetrazole ring can coordinate with a metal ion (like Fe(II)), and the chlorobutyl chain provides a flexible linker to propagate magnetic interactions to neighboring metal centers, potentially forming 1D, 2D, or 3D quantum spin systems.
Computational methods used to study these tetrazole-based quantum spin systems provide deep insights into their intrinsic properties.
| Computational Method | Information Obtained | Example Application to Tetrazole Systems |
| Density Functional Theory (DFT) | Calculation of exchange coupling constants (J) between magnetic centers. | Determining the nature (ferromagnetic vs. antiferromagnetic) and strength of the magnetic interactions mediated by the tetrazole ligand. |
| Quantum Monte Carlo (QMC) | Simulation of thermodynamic properties (e.g., magnetic susceptibility, specific heat) for large spin systems. | Predicting the temperature-dependent magnetic behavior and spin-crossover transition temperatures (T½) of Fe(II)-tetrazole networks. researchgate.net |
| Exact Diagonalization (ED) | Calculation of the exact energy eigenvalues and eigenvectors for small clusters of spins. | Verifying the ground state and low-energy excitations (e.g., spin gap) of a quantum spin model derived for a tetrazole-based chain. researchgate.net |
| C*-algebra Formalism | Abstract algebraic approach to describe the dynamics of infinite spin systems. | Demonstrating the finite velocity of information propagation (spin-wave propagation) in a quantum spin system. ox.ac.uk |
These theoretical approaches are crucial for designing new functional magnetic materials based on tetrazole ligands, allowing researchers to computationally screen for derivatives that might yield desired properties like specific transition temperatures or quantum critical behavior.
Advanced Applications of 5 4 Chlorobutyl 1h Tetrazole in Organic and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The bifunctional nature of 5-(4-Chlorobutyl)-1H-tetrazole, possessing both a nucleophilic tetrazole ring and an electrophilic chlorobutyl group, allows it to participate in a wide array of chemical transformations. This dual reactivity is key to its utility as a versatile building block in the construction of intricate molecular architectures. cymitquimica.com
Synthesis of Diverse Pharmaceutical Scaffolds (General Chemical Intermediary Role)
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. alfachemch.comlgcstandards.com The tetrazole moiety is often employed as a bioisostere for a carboxylic acid group in drug design, a substitution that can enhance the metabolic stability and pharmacokinetic profile of a drug molecule. beilstein-archives.orgnih.govresearchgate.net The chlorobutyl chain provides a reactive handle for introducing the tetrazole core into larger, more complex structures through nucleophilic substitution reactions.
One of the most notable applications of this compound is as an impurity and key intermediate in the synthesis of Cilostazol (B1669032). alfachemch.comalfachemch.com Cilostazol is a medication used to treat the symptoms of intermittent claudication. The synthesis of Cilostazol often involves the reaction of this compound with other organic molecules to build the final drug structure. google.com
The general synthetic utility is further highlighted by its use in creating a variety of tetrazole-containing heterocyclic compounds. The reactivity of the chloro group allows for its displacement by various nucleophiles, such as amines, phenols, and thiols, leading to a wide range of substituted tetrazoles with potential biological activities.
| Reactant | Reaction Type | Resulting Scaffold | Potential Application |
| Amines | Nucleophilic Substitution | N-substituted aminobutyl tetrazoles | Pharmaceutical agents |
| Phenols | Williamson Ether Synthesis | Aryloxybutyl tetrazoles | Medicinal chemistry |
| Thiols | Nucleophilic Substitution | Thioether-linked tetrazoles | Biologically active compounds |
Generation of Tetrazole-Based Compound Libraries
The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of molecules for biological activity. The structural attributes of this compound make it an excellent starting material for generating diverse libraries of tetrazole-containing compounds. beilstein-journals.org
A common strategy involves a divergent synthetic approach where the chlorobutyl group is reacted with a library of diverse nucleophiles. This approach rapidly generates a large number of unique molecules, each featuring the tetrazole core but with varied peripheral functionality. Such libraries are invaluable for identifying new hit compounds in drug discovery campaigns. beilstein-archives.org
Moreover, the tetrazole ring itself can be further modified. For instance, the acidic proton on the tetrazole ring can be substituted with various groups, adding another layer of diversity to the generated library. This multi-pronged approach to diversification maximizes the chemical space explored, increasing the probability of discovering novel bioactive molecules. nih.govresearchgate.netbeilstein-journals.org
Exploration in Materials Science
Beyond its applications in medicinal chemistry, the unique properties of the tetrazole ring, particularly its high nitrogen content, have led to the exploration of this compound and its derivatives in materials science.
Monomers for Nitrogen-Rich Macromolecular Compounds
Tetrazole-containing polymers are a class of nitrogen-rich macromolecules that are gaining interest for various applications. mdpi.com The vinyl group in compounds like 5-vinyl-1H-tetrazole allows them to act as monomers in polymerization reactions, leading to the formation of high-molecular-weight polymers. mdpi.com While this compound itself is not a vinyl monomer, its derivatives can be functionalized to incorporate polymerizable groups.
The high nitrogen content of the tetrazole ring contributes to several desirable properties in the resulting polymers, including high density, thermal stability, and a high heat of formation. uni-muenchen.de These properties make them attractive for applications in advanced materials.
Energetic Materials Research (Tetrazole Derivatives)
The high positive heat of formation and the generation of a large volume of nitrogen gas upon decomposition make tetrazole derivatives attractive candidates for energetic materials. cdnsciencepub.com Research in this area focuses on synthesizing new tetrazole-based compounds with a balance of high performance and low sensitivity to impact and friction. bohrium.combohrium.com
Derivatives of tetrazoles are being investigated for their potential use as explosives, propellants, and pyrotechnics. rsc.org The introduction of various functional groups onto the tetrazole ring can be used to tune the energetic properties of the resulting materials. cdnsciencepub.com For example, the incorporation of nitro groups or N-oxides can significantly enhance the energy output. bohrium.combohrium.com
| Derivative Type | Key Feature | Energetic Property |
| Nitro-substituted tetrazoles | Presence of -NO2 groups | Increased explosive power |
| Tetrazole N-oxides | N-O bonds | Enhanced energy and density |
| Azido-tetrazoles | Presence of -N3 groups | High nitrogen content, high energy |
| Energetic salts | Ionic structure | Reduced sensitivity, high thermal stability |
Corrosion Inhibition Studies (Tetrazole Derivatives)
Tetrazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. researchgate.netaphrc.orgtandfonline.comemerald.com The mechanism of inhibition is generally attributed to the adsorption of the tetrazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov
The tetrazole ring, with its multiple nitrogen atoms, can coordinate with metal ions on the surface, leading to strong adsorption. emerald.com The effectiveness of a tetrazole derivative as a corrosion inhibitor is influenced by the nature of the substituents on the tetrazole ring. researchgate.net Electron-donating groups, for instance, can enhance the adsorption and improve the inhibition efficiency. nih.gov
Studies have shown that tetrazole derivatives can act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of the corrosion process. researchgate.netaphrc.org Their ability to form a dense, protective layer makes them effective even at low concentrations. tandfonline.com
Advanced Analytical Methodologies and Quality Control Research
The rigorous quality control of this compound is paramount to ensure its suitability for advanced applications in organic synthesis and materials science. The development of sophisticated analytical methodologies is essential for characterizing the compound, identifying and quantifying impurities, and ensuring batch-to-batch consistency. This section details the analytical techniques employed for these purposes.
Development of Analytical Methods for Impurity Profiling
Impurity profiling is a critical aspect of quality control for active pharmaceutical ingredients (APIs) and key intermediates. biomedres.usrsc.org The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final product. biomedres.usnih.gov For this compound, which serves as a crucial building block, a thorough understanding of its impurity profile is necessary to prevent the introduction of undesirable substances into subsequent synthetic steps.
The development of analytical methods for impurity profiling typically involves a multi-faceted approach to detect, identify, and quantify all potential process-related and degradation impurities. nih.govijprajournal.com The synthesis of tetrazoles can lead to various impurities, including starting materials, intermediates, by-products, and regioisomers. For instance, the synthesis of substituted tetrazoles can result in the formation of both N-1 and N-2 substituted regioisomers, which can be challenging to separate and require specific analytical methods for differentiation. mdpi.com
Modern analytical techniques are central to developing robust impurity profiling methods. nih.gov High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying unknown impurities. ijprajournal.com A case study on cilostazol highlighted the importance of a validated HPLC/MS method to control levels of a structurally similar potential genotoxic impurity, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. researchgate.net The method was developed to ensure that the impurity level in the final active pharmaceutical ingredient was below the threshold of toxicological concern (TTC). researchgate.net Such methods are crucial for ensuring the quality and safety of materials derived from chloroalkyl tetrazole intermediates. biomedres.usresearchgate.net
Table 1: Potential Impurities in the Synthesis of 5-Substituted-1H-tetrazoles and Relevant Analytical Techniques
| Impurity Type | Common Examples | Primary Analytical Technique | Reference |
|---|---|---|---|
| Starting Materials | Unreacted nitriles (e.g., 5-chlorovaleronitrile), Sodium Azide (B81097) | HPLC, GC-MS | jsynthchem.comchalcogen.ro |
| Process Intermediates | Incompletely cyclized products | HPLC, LC-MS | ijprajournal.commdpi.com |
| Regioisomers | N-1 vs. N-2 alkylated tetrazoles | NMR, HPLC, SCXRD | mdpi.com |
| By-products | Products from side reactions | LC-MS, GC-MS | nih.govresearchgate.net |
| Degradation Products | Compounds formed under stress (heat, light, pH) | Stability-indicating HPLC, LC-MS/MS | nih.govresearchgate.net |
Spectroscopic Validation Techniques (e.g., IR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. nih.govnih.gov A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the N-H bond of the tetrazole ring, the C-H bonds of the butyl chain, the C-N and N=N bonds within the tetrazole ring, and the C-Cl bond. rsc.orgchalcogen.rorsc.org The N-H stretching vibration typically appears as a broad band in the region of 3000-3500 cm⁻¹. chalcogen.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule. nih.govrsc.org The ¹H NMR spectrum would show distinct signals for the protons of the butyl chain, with chemical shifts and splitting patterns corresponding to their specific chemical environments. The ¹³C NMR spectrum is particularly useful for identifying the carbon atom of the tetrazole ring and the four distinct carbons of the chlorobutyl chain. mdpi.comrsc.org The chemical shift of the tetrazole ring carbon is a key identifier. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. rsc.orgnih.gov Under electron ionization (EI) or electrospray ionization (ESI), this compound would produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide structural information, such as the loss of the chlorobutyl side chain or fragments from the tetrazole ring. rsc.org
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Region/Value | Reference |
|---|---|---|---|
| IR Spectroscopy | N-H Stretch (tetrazole) | ~3000-3500 cm⁻¹ (broad) | chalcogen.rogrowingscience.com |
| C-H Stretch (alkyl) | ~2850-2960 cm⁻¹ | nih.gov | |
| C=N, N=N Stretch (ring) | ~1400-1600 cm⁻¹ | rsc.org | |
| C-Cl Stretch | ~600-800 cm⁻¹ | N/A | |
| ¹H NMR (DMSO-d₆) | N-H Proton | ~16 ppm (very broad) | rsc.org |
| -CH₂- (adjacent to tetrazole) | ~2.9-3.1 ppm | rsc.org | |
| -CH₂-Cl | ~3.6-3.8 ppm | researchgate.net | |
| Internal -CH₂-CH₂- | ~1.7-2.0 ppm | researchgate.net | |
| ¹³C NMR (DMSO-d₆) | C5 of Tetrazole Ring | ~155 ppm | mdpi.comrsc.org |
| -CH₂- (adjacent to tetrazole) | ~25-30 ppm | mdpi.com | |
| -CH₂-Cl | ~44-46 ppm | researchgate.net |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 161.06 (for C₅H₉ClN₄) | rsc.orgresearchgate.net |
Chromatographic Techniques for Compound Characterization (e.g., HPLC/MS, Chiral HPLC)
Chromatographic methods are the cornerstone of quality control, providing the means to separate, quantify, and characterize the main compound and its impurities. biomedres.uschromatographyonline.com
High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS): HPLC is the most widely used technique for the analysis of non-volatile compounds like this compound. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape). researchgate.netijrpc.com The coupling of HPLC with a mass spectrometer (HPLC/MS) provides a highly specific and sensitive analytical method. ijprajournal.comresearchgate.net This hyphenated technique not only separates the components of a mixture but also provides mass information for each component, which is invaluable for identifying unknown impurities and degradation products. nih.govresearchgate.net For instance, a validated HPLC/MS limit test was successfully developed for the related impurity 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in cilostazol, demonstrating the power of this technique for quality control. researchgate.net
Table 3: Example HPLC/MS Method Parameters for Analysis of Chloroalkyl-Tetrazole Compounds
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 3.5 µm) | Separation based on hydrophobicity | ijrpc.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of mobile phase, aids ionization | researchgate.net |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds | researchgate.net |
| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities | ijrpc.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency | ijrpc.com |
| Detector | UV (e.g., 215-220 nm) and Mass Spectrometer (ESI+) | UV for quantification, MS for identification and confirmation | researchgate.netresearchgate.net |
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The compound this compound is achiral and therefore does not exist as enantiomers. Consequently, chiral HPLC is not required for its direct analysis. However, this building block is often used in the synthesis of more complex, chiral molecules, particularly in the pharmaceutical industry. If this compound were used to synthesize a chiral drug, chiral HPLC would become an essential analytical technique to separate and quantify the enantiomers of the final product or chiral intermediates. nih.gov The development and validation of chiral HPLC methods are critical in pharmaceutical development to ensure the stereochemical purity of drug substances. nih.gov
Future Research Directions and Emerging Paradigms in 5 4 Chlorobutyl 1h Tetrazole Chemistry
Novel Synthetic Methodologies and Sustainable Chemistry
The synthesis of 5-substituted-1H-tetrazoles, including 5-(4-chlorobutyl)-1H-tetrazole, has traditionally been achieved through the [3+2] cycloaddition of nitriles with azides. However, conventional methods often involve harsh reaction conditions, toxic reagents, and complex purification processes. scielo.br The future of synthesizing this compound lies in the development of novel, more sustainable methodologies that align with the principles of green chemistry.
The use of heterogeneous catalysts, particularly those based on nanomaterials, is a promising avenue for the synthesis of this compound. rsc.org Nano-catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. rsc.org Furthermore, their ease of separation and potential for recycling make them economically and environmentally attractive. rsc.org Researchers are investigating various nano-catalysts, including magnetic nanoparticles and functionalized silica, to facilitate the synthesis of tetrazoles under milder conditions. rsc.org
Another key area of development is the use of alternative, safer azide (B81097) sources. Traditional methods often employ hydrazoic acid or sodium azide, which are highly toxic and explosive. rsc.org The use of trimethylsilyl (B98337) azide, while an improvement, still presents challenges. google.com Future research is likely to focus on in-situ generation of the azide species or the use of less hazardous azide surrogates to enhance the safety profile of the synthesis. jchr.org
| Catalyst System | Reaction Conditions | Advantages |
| Copper (II) complexes | Mild conditions, eco-friendly solvents | High yields, enhanced safety by mitigating explosion risks. jchr.orgjchr.org |
| Natrolite zeolite | Solvent-free conditions | Reusable, heterogeneous catalyst, convenient, fast, and safe. rsc.org |
| Fe3O4@tryptophan@Ni nanoparticles | 80 °C in Ethanol | Excellent yields, short reaction times, easily recoverable. rsc.org |
| SO3H-carbon catalyst | 100 °C in DMF | Highly stable, water-resistant, recyclable, good to excellent yields. ajgreenchem.com |
Table 1: Comparison of Novel Catalytic Systems for Tetrazole Synthesis
Advanced Mechanistic Insights and Predictive Modeling
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic routes and designing novel applications. While the general mechanism of the [3+2] cycloaddition is known, the specific role of catalysts and the influence of substituents on the reaction kinetics and regioselectivity are areas of active investigation. researchgate.net
Computational chemistry and predictive modeling are emerging as powerful tools to gain these insights. researchgate.net Quantum mechanical calculations can be used to model reaction pathways, identify transition states, and predict the energetic properties of intermediates and products. researchgate.netnih.gov This allows for a more rational design of catalysts and reaction conditions.
Multivariate linear regression modeling is being employed to predict the properties of tetrazole derivatives, such as their decomposition temperature and impact sensitivity, which is particularly important for their safe handling and application in areas like energetic materials. researchgate.netnih.gov These models are built upon a foundation of quantum mechanical parameters and can provide valuable predictions for new, unsynthesized derivatives of this compound. researchgate.net Such predictive power can accelerate the discovery of new materials with desired properties while minimizing experimental costs and safety risks. icm.edu.pl
Furthermore, mechanistic studies are not limited to the synthesis of the tetrazole ring itself. The reactivity of the chlorobutyl side chain and the N-H bond of the tetrazole ring are also of significant interest. Understanding how these functional groups participate in subsequent reactions is key to expanding the synthetic utility of this compound as a versatile building block. For example, studies on the nucleophilic catalysis of tetrazole in reactions like oligonucleotide synthesis provide insights into its potential catalytic activity in other contexts. nih.gov
| Modeling Technique | Application in Tetrazole Chemistry | Key Insights |
| Quantum Mechanical Calculations | Modeling reaction pathways of tetrazole formation. | Identification of transition states, prediction of reaction energetics. researchgate.net |
| Multivariate Linear Regression | Predicting decomposition temperature and impact sensitivity. | Enables safer handling and design of energetic materials. researchgate.netnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting the toxicity of tetrazole compounds. | Mitigates potential risks to human health and the environment. nih.gov |
Table 2: Predictive Modeling in Tetrazole Research
Innovative Applications in Emerging Fields of Chemical Science
While the primary application of this compound has been in the pharmaceutical industry as a precursor to drugs like Cilostazol (B1669032), its unique chemical properties open doors to a wide range of other potential uses. lgcstandards.comchemicalbook.com The tetrazole ring is a bioisostere of the carboxylic acid group, meaning it can mimic its function in biological systems, which is a key reason for its prevalence in medicinal chemistry. nih.govdergipark.org.tr However, its high nitrogen content and coordination capabilities are leading to its exploration in other advanced scientific fields.
Coordination Chemistry and Materials Science: The nitrogen-rich tetrazole ring of this compound makes it an excellent ligand for coordinating with metal ions. researchgate.netarkat-usa.org This has led to the development of a vast array of coordination polymers and metal-organic frameworks (MOFs) with interesting physical and chemical properties. scispace.comrsc.org These materials have potential applications in catalysis, gas storage, and as fluorescent or magnetic materials. scispace.com The chlorobutyl side chain offers a handle for further functionalization, allowing for the creation of more complex and tailored materials.
Energetic Materials: The high nitrogen content of tetrazoles results in a large positive enthalpy of formation, making them a class of energetic materials. acs.org While research in this area requires strict safety protocols, the development of new, safer energetic materials is of significant interest for applications such as gas generators in automotive airbags. rsc.orgacs.org Predictive modeling plays a crucial role in designing tetrazole-based energetic materials with a balance of high performance and acceptable stability. researchgate.netresearchgate.net
Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. sioc-journal.cn The tetrazole ring can impart desirable properties to molecules, and future research may explore the potential of derivatives of this compound as herbicides, fungicides, or plant growth regulators. sioc-journal.cnbohrium.com
| Field of Application | Role of this compound | Potential Impact |
| Coordination Chemistry | As a ligand for metal ions. | Development of novel MOFs and coordination polymers with applications in catalysis and materials science. researchgate.netscispace.comrsc.org |
| Energetic Materials | As a high-nitrogen compound. | Creation of safer and more efficient gas-generating agents and propellants. acs.org |
| Agrochemicals | As a scaffold for new active ingredients. | Discovery of new herbicides and fungicides. sioc-journal.cn |
| Medicinal Chemistry | As a bioisostere for carboxylic acids. | Design of new therapeutic agents with improved pharmacological properties. nih.govbohrium.com |
Table 3: Emerging Applications of Tetrazole Derivatives
Q & A
Q. What are the established synthetic routes for 5-(4-Chlorobutyl)-1H-tetrazole?
The synthesis typically involves a two-step process:
Step 1 : Reaction of tetrahydro-2H-pyran-2-one with cyclohexylamine to form N-cyclohexyl-5-hydroxy-pentanamide.
Step 2 : Treatment with phosphorus pentachloride (PCl₅) and sodium azide (NaN₃) in the presence of pyridine as a phase-transfer catalyst, yielding the final product with a reported total yield of 76.7% .
Q. What are the key physical and chemical properties of this compound?
| Property | Value | Source |
|---|---|---|
| Melting Point | 164–167°C | PubChem |
| Boiling Point | 225–227°C | PubChem |
| Molecular Formula | C₁₁H₁₉ClN₄ | TCI |
| Purity (HPLC) | >98.0% | TCI |
Q. What safety precautions are necessary during handling?
Q. How is this compound relevant in pharmaceutical research?
It is a genotoxic impurity (Cilostazol Impurity 1) in the synthesis of the drug Cilostazol. Regulatory guidelines require strict control (<1 ppm) due to its primary alkyl chloride group, which poses mutagenicity risks .
Q. What techniques are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight .
Advanced Questions
Q. How is HPLC/MS employed to monitor trace levels of this compound in APIs?
A validated HPLC/MS method with a limit of detection (LOD) <0.1 ppm is used:
Q. How can X-ray crystallography resolve structural ambiguities?
Single-crystal X-ray diffraction (e.g., using SHELX programs) determines bond lengths, angles, and torsion angles. For example:
Q. How can researchers address discrepancies in reported synthesis yields?
Variations (e.g., 76.7% vs. lower yields in other studies) may arise from:
Q. What experimental strategies mitigate genotoxicity risks in API production?
- Purification : Column chromatography or recrystallization to reduce impurity levels.
- In Silico Assessment : Tools like DEREK or Sarah to predict mutagenicity .
Q. How should conflicting literature data on physicochemical properties be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
